molecular formula C12H17ClN2O2 B12771329 p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) CAS No. 88384-33-2

p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester)

Cat. No.: B12771329
CAS No.: 88384-33-2
M. Wt: 256.73 g/mol
InChI Key: VIERYSABUCFIBM-UHFFFAOYSA-N
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Description

p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzyl alcohol and a dimethylaminoethyl group. Its chemical properties make it a valuable substance in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) typically involves multiple steps. One common method includes the reaction of p-chlorobenzyl alcohol with dimethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with carbamic acid derivatives to produce the final ester.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-chloro-alpha-(2-(dimethylamino)ethyl)benzaldehyde, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the carbamate ester moiety may undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol: Lacks the carbamate ester group but shares similar structural features.

    p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl carbamate: Similar structure but without the alcohol group.

Uniqueness

The presence of both the dimethylaminoethyl group and the carbamate ester moiety in p-Chloro-alpha-(2-(dimethylamino)ethyl)benzyl alcohol carbamate (ester) provides unique chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in the similar compounds listed above.

Properties

CAS No.

88384-33-2

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

[1-(4-chlorophenyl)-3-(dimethylamino)propyl] carbamate

InChI

InChI=1S/C12H17ClN2O2/c1-15(2)8-7-11(17-12(14)16)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3,(H2,14,16)

InChI Key

VIERYSABUCFIBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)OC(=O)N

Origin of Product

United States

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